
1,3-Propanediamine, N,N-di-4-quinolinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N,N-di-4-quinolinyl- is a chemical compound that belongs to the class of diamines. This compound is characterized by the presence of two quinolinyl groups attached to the nitrogen atoms of the 1,3-propanediamine backbone. The quinolinyl groups are known for their aromatic properties, which can influence the reactivity and applications of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-di-4-quinolinyl- typically involves the reaction of 1,3-propanediamine with quinoline derivatives. One common method is the nucleophilic substitution reaction where the amine groups of 1,3-propanediamine react with quinoline derivatives under controlled conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N,N-di-4-quinolinyl- may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. After the reaction, the product is typically purified using techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
1,3-Propanediamine, N,N-di-4-quinolinyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
科学研究应用
1,3-Propanediamine, N,N-di-4-quinolinyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Propanediamine, N,N-di-4-quinolinyl- involves its interaction with molecular targets such as enzymes or receptors. The quinolinyl groups can bind to specific sites on the target molecules, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of the target molecules and affecting their function.
相似化合物的比较
Similar Compounds
1,3-Propanediamine, N,N-diethyl-: A related compound with diethyl groups instead of quinolinyl groups.
1,3-Diaminopropane: A simpler diamine without any substituents on the nitrogen atoms.
Uniqueness
1,3-Propanediamine, N,N-di-4-quinolinyl- is unique due to the presence of quinolinyl groups, which impart distinct aromatic properties and reactivity. These groups can enhance the compound’s ability to interact with biological targets and participate in specific chemical reactions, making it valuable for various applications in research and industry.
属性
CAS 编号 |
104771-98-4 |
|---|---|
分子式 |
C21H20N4 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
N,N'-di(quinolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C21H20N4/c1-3-8-18-16(6-1)20(10-14-24-18)22-12-5-13-23-21-11-15-25-19-9-4-2-7-17(19)21/h1-4,6-11,14-15H,5,12-13H2,(H,22,24)(H,23,25) |
InChI 键 |
HLMRSRDSKWIJIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCNC3=CC=NC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)
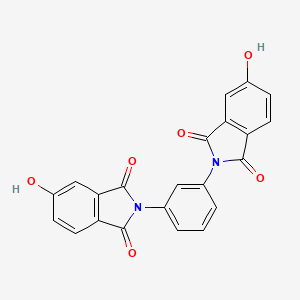
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)

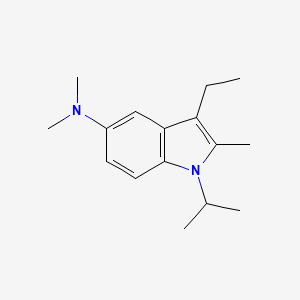
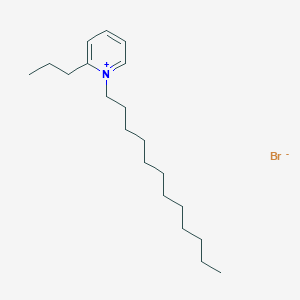
![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)

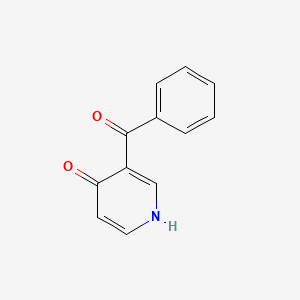
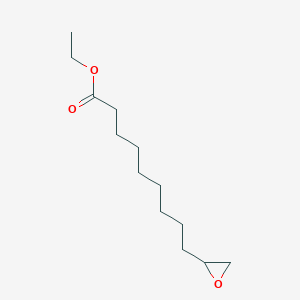

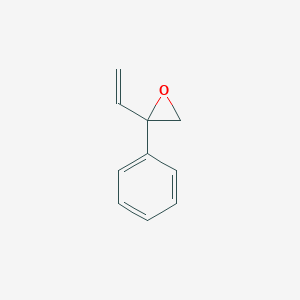
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)
